molecular formula C13H12N4O B15345566 1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol CAS No. 76167-91-4

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol

Cat. No.: B15345566
CAS No.: 76167-91-4
M. Wt: 240.26 g/mol
InChI Key: OZQUQWUEFGRJOG-UHFFFAOYSA-N
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Description

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is a chemical compound with the molecular formula C13H12N4O. It is characterized by the presence of a naphthalenol group linked to a tetrazole ring via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a reaction between an azide and a nitrile compound. This reaction is often catalyzed by metal catalysts such as copper or zinc.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction, where an ethyl halide reacts with the tetrazole ring.

    Coupling with Naphthalenol: The final step involves coupling the ethyl-tetrazole intermediate with naphthalenol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form a ketone.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethyl chain under basic or acidic conditions.

Major Products

Scientific Research Applications

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1H-tetrazol-5-yl)ethyl]naphthalen-2-ol
  • 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole

Uniqueness

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is unique due to its combination of a naphthalenol moiety with a tetrazole ring, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

76167-91-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol

InChI

InChI=1S/C13H12N4O/c18-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13-14-16-17-15-13/h1-5,7,18H,6,8H2,(H,14,15,16,17)

InChI Key

OZQUQWUEFGRJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCC3=NNN=N3)O

Origin of Product

United States

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